molecular formula C9H12N2O B13527536 4-(3-Azetidinyl)-2-methoxypyridine

4-(3-Azetidinyl)-2-methoxypyridine

Cat. No.: B13527536
M. Wt: 164.20 g/mol
InChI Key: RTSFFGTUPSCFOG-UHFFFAOYSA-N
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Description

4-(3-Azetidinyl)-2-methoxypyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and an azetidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azetidinyl)-2-methoxypyridine typically involves the formation of the azetidinyl ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-methoxypyridine with an azetidinyl precursor under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(3-Azetidinyl)-2-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(3-Azetidinyl)-2-methoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Azetidinyl)-2-methoxypyridine involves its interaction with specific molecular targets. The azetidinyl group can interact with enzymes or receptors, modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(3-Azetidinyl)-2-methoxypyridine is unique due to the presence of both the azetidinyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that are not observed in similar compounds .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-(azetidin-3-yl)-2-methoxypyridine

InChI

InChI=1S/C9H12N2O/c1-12-9-4-7(2-3-11-9)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3

InChI Key

RTSFFGTUPSCFOG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2CNC2

Origin of Product

United States

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